

# A Comparative Guide to Nickel Determination: Dimethylglyoxime vs. AAS and ICP-OES

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## Compound of Interest

Compound Name: Dimethylglyoxime

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For researchers, scientists, and professionals in drug development requiring accurate quantification of nickel, the choice of analytical technique is paramount. This guide provides an objective comparison between the classic colorimetric/gravimetric method using **dimethylglyoxime** (DMG) and the modern instrumental techniques of Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). This comparison is supported by experimental data to aid in selecting the most suitable method for specific analytical needs.

## Overview of Analytical Methods

**Dimethylglyoxime** (DMG) Method: This is a well-established chemical method for the determination of nickel. In an ammoniacal solution, **dimethylglyoxime** selectively precipitates nickel(II) ions as a vibrant red nickel dimethylglyoximate complex.<sup>[1][2]</sup> This precipitate can be weighed for gravimetric analysis or, after dissolution, the color intensity can be measured spectrophotometrically for a colorimetric assay.<sup>[3][4]</sup> The method is known for its selectivity, although it can be susceptible to interferences from other metal ions which may require masking agents.<sup>[5]</sup>

**Atomic Absorption Spectroscopy (AAS):** AAS is an instrumental technique that measures the concentration of an element by detecting the absorption of light by its free atoms in the gaseous state. For nickel analysis, a sample is typically atomized in a flame or a graphite furnace, and the absorbance of a specific wavelength of light from a nickel hollow-cathode

lamp is measured. The technique is highly sensitive and specific, but can be subject to chemical and spectral interferences.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): ICP-OES is a powerful technique for the determination of a wide range of elements simultaneously. Samples are introduced into an argon plasma, which excites the atoms of the elements present. As the excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is proportional to the concentration of the element. ICP-OES offers high sensitivity and a wide linear dynamic range but can be affected by spectral interferences from the sample matrix.

## Comparative Performance Data

The following table summarizes the quantitative comparison of nickel determination in various alloy samples using AAS and the gravimetric DMG method. The results demonstrate a strong agreement between the two techniques, validating the accuracy of both methods.

Sample No.	Certified Reference Material	Nickel Concentration (%) by AAS	Nickel Concentration (%) by Gravimetric (DMG)
1	High-Nickel Steel 1158	35.97 ± 0.51	35.94 ± 0.9
2	Ferronickel JSS 760-3	19.62 ± 0.09	-
3	Ferronickel 1016/2	19.85 ± 0.11	19.80 ± 0.25

Data sourced from a study on the determination of high content of nickel in ferronickel and various alloys.

Another study validated a method for ultratrace detection of Nickel(II) ions using a **dimethylglyoxime**-doped sensor with the ICP-OES method, indicating the results were acceptable for evaluating Ni<sup>2+</sup>.

## Experimental Protocols

Detailed methodologies for each of the key experiments are provided below to ensure reproducibility.

## Dimethylglyoxime (Gravimetric) Method

- **Sample Preparation:** Accurately weigh a sample containing a known amount of nickel and dissolve it in a suitable acid (e.g., nitric acid).
- **pH Adjustment:** Make the solution slightly acidic with hydrochloric acid (pH  $\approx$  5).
- **Precipitation:** Add a 1% alcoholic solution of **dimethylglyoxime** to the heated solution (80-85 °C), followed by the addition of urea to slowly raise the pH. Alternatively, add a slight excess of aqueous ammonia solution. The formation of a red precipitate indicates the presence of nickel dimethylglyoximate. To prevent interference from other metals like iron, chromium, or cobalt, a complexing agent such as tartaric or citric acid should be added prior to precipitation.
- **Digestion:** Allow the precipitate to digest on a steam bath for at least one hour to ensure complete precipitation.
- **Filtration and Washing:** Filter the precipitate through a pre-weighed filtering crucible. Wash the precipitate with hot water until it is free of chloride ions.
- **Drying and Weighing:** Dry the precipitate to a constant weight at 110-120 °C and weigh it as nickel dimethylglyoximate. The weight of nickel is calculated using a gravimetric factor (0.2032).

## Atomic Absorption Spectroscopy (AAS) Method

- **Standard Preparation:** Prepare a series of standard nickel solutions of known concentrations by diluting a stock nickel standard solution with demineralized water and nitric acid.
- **Instrumental Parameters:** Set up the AAS instrument with a nickel hollow-cathode lamp. The typical wavelength for nickel analysis is 232.0 nm. Optimize instrumental parameters such as slit width, lamp current, and fuel/oxidant flow rates.
- **Calibration:** Aspirate the blank and the standard solutions into the flame or inject them into the graphite furnace and record the absorbance values. Construct a calibration curve by

plotting absorbance versus concentration.

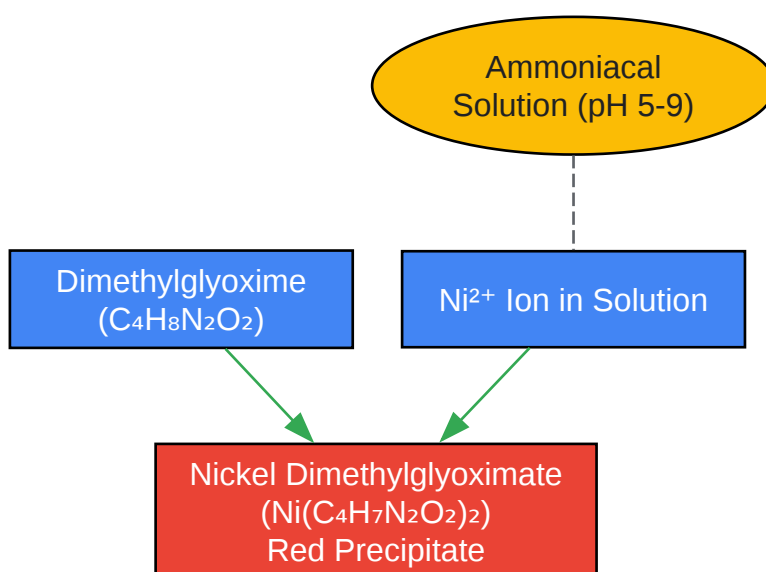
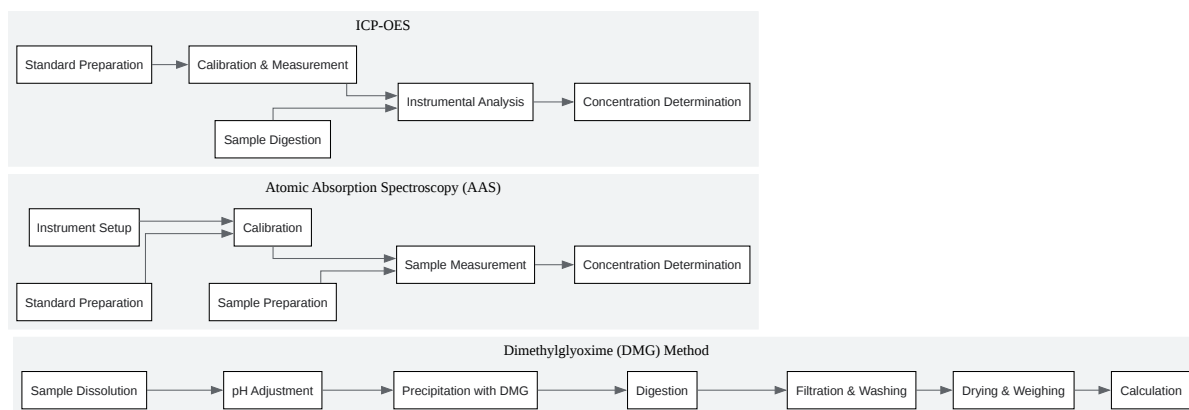
- **Sample Analysis:** Aspirate the prepared sample solution into the instrument and measure its absorbance.
- **Concentration Determination:** Determine the concentration of nickel in the sample from the calibration curve. Matrix interferences can be minimized by matching the matrix of the standards to the samples or by using a matrix modifier.

## Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Method

- **Sample Digestion:** Accurately weigh the sample and digest it using an appropriate acid mixture (e.g., in a microwave digestion system) to bring the nickel into solution. For some solid samples, a fusion method with sodium peroxide may be necessary.
- **Standard Preparation:** Prepare a series of multi-element or single-element calibration standards from certified stock solutions. The standards should be matrix-matched with the samples.
- **Instrumental Analysis:** Introduce the prepared sample and standard solutions into the ICP-OES system. The instrument will measure the intensity of the emission at one or more specific wavelengths for nickel (e.g., 231.604 nm, 221.647 nm).
- **Calibration and Measurement:** Generate a calibration curve by plotting the emission intensity of the standards against their concentrations. The concentration of nickel in the sample is then determined from this curve. Potential spectral interferences from other elements in the sample matrix should be corrected for.

## Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflows for the analytical methods described.



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